molecular formula C10H11NO4 B2775958 4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid CAS No. 70857-08-8

4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

Cat. No.: B2775958
CAS No.: 70857-08-8
M. Wt: 209.201
InChI Key: VFVUJOLENLODRA-UHFFFAOYSA-N
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Description

4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (chemical formula: C₁₀H₁₁NO₅) is a benzoic acid derivative characterized by a methoxy-oxoethylamino substituent at the para position of the aromatic ring. This structure combines a carboxylic acid group with an amide-linked methoxy-oxoethyl moiety, conferring unique physicochemical properties.

Properties

IUPAC Name

4-[(2-methoxy-2-oxoethyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-9(12)6-11-8-4-2-7(3-5-8)10(13)14/h2-5,11H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVUJOLENLODRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid typically involves the N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process can be summarized as follows :

    N-Alkylation Reaction: The reaction of 2-aminobenzoic acid with methyl α-azidoglycinate N-benzoylated is carried out using Steglich method and Achamlale’s procedure. Sodium azide is used to react with methyl α-bromo glycinate to form the azide derivative.

    Reaction Conditions: The reaction is typically conducted in the presence of a base and a solvent, such as dimethylformamide (DMF), at a controlled temperature.

    Product Isolation: The product, this compound, is isolated and purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with key biochemical processes in cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s key structural feature is the methoxy-oxoethylamino group, differentiating it from analogs with esterified carboxyl groups, Schiff bases, thioureas, or bulkier substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituent Structure Molecular Formula Key Properties/Activities Reference
4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid Methoxy-oxoethylamino C₁₀H₁₁NO₅ High polarity due to carboxylic acid and amide groups; potential for hydrogen bonding
Methyl 4-[(2-methoxy-2-oxoethyl)amino]benzoate Methyl ester of target compound C₁₁H₁₃NO₄ Increased lipophilicity vs. parent acid; ester hydrolysis may enhance bioavailability
4-[(Phenylcarbamoyl)amino]benzoic acid Phenylcarbamoyl (urea derivative) C₁₄H₁₂N₂O₃ Insecticidal activity (LC₅₀: 120 ppm for Spodoptera littoralis larvae)
4-[(4-Hydroxy-3-methoxybenzylidene)amino]benzoic acid (JP5) Hydroxy-methoxybenzylidene (Schiff base) C₁₅H₁₃NO₄ Antimicrobial potential; imine group confers reactivity
2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid Benzamido-methoxy-oxoethyl C₁₇H₁₆N₂O₅ Enhanced steric bulk; studied for synthetic routes and stability

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., methyl ester in ). Schiff bases (e.g., JP5 in ) may exhibit lower solubility due to hydrophobic aromatic substituents.
  • Stability : The amide linkage in the target compound is more hydrolytically stable than the imine group in Schiff bases . Thiourea derivatives (e.g., compound 3 in ) may show higher thermal stability due to sulfur’s electron-withdrawing effects.

Biological Activity

4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, also known as a benzoic acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methoxy group and an oxoethyl group attached to the amino group on the benzene ring, contributing to its unique chemical behavior and biological properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃N₁O₄
  • IUPAC Name : this compound

The compound's structure allows for various interactions with biological molecules, which are crucial for its biological activity. The presence of functional groups such as methoxy and amino enhances its solubility and reactivity in biochemical environments.

This compound exerts its biological effects primarily through:

  • Hydrogen Bonding : The compound forms multiple hydrogen bonds with amino acids in enzyme active sites, facilitating enzyme modulation.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, indicating potential anti-inflammatory effects.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains, highlighting the potential for this compound as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound. Below is a summary table of findings from relevant research:

Study ReferenceBiological ActivityFindings
Anti-inflammatoryModulates enzyme activity related to inflammation pathways.
AntimicrobialExhibited significant antimicrobial activity against various bacterial strains.
Enzyme InhibitionPotential inhibitor of tyrosinase, a key enzyme in melanogenesis.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Absorption : High gastrointestinal absorption is predicted.
  • Blood-Brain Barrier Permeability : Likely to be permeant, which is advantageous for central nervous system-targeted therapies.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • In Vivo Studies : To assess therapeutic efficacy and safety in living organisms.
  • Mechanistic Studies : To clarify the molecular interactions and pathways affected by this compound.
  • Comparative Analysis : Investigating structural analogs to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 2-methoxy-2-oxoethylamine with 4-aminobenzoic acid derivatives. Key steps include controlling pH, temperature (e.g., reflux in ethanol at 70–80°C), and using catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation. Optimization can reduce side reactions; for example, avoiding harsh oxidants by substituting with milder reagents like NaBH4 for reductions . Purity is monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and HPLC (C18 column, 95% acetonitrile/water mobile phase) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms functional groups (e.g., methoxy protons at δ 3.7–3.9 ppm, carboxylic acid protons at δ 12–13 ppm). IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹). Mass spectrometry (ESI-MS) determines molecular ion peaks (e.g., [M+H]⁺ at m/z 238.2). X-ray crystallography (if crystalline) provides bond lengths and angles, as seen in triclinic systems (e.g., a = 4.8774 Å, β = 97.222°) .

Advanced Research Questions

Q. How do crystallographic parameters influence the compound’s stability and intermolecular interactions?

  • Methodological Answer : Crystal packing analysis (e.g., via Mercury software) reveals hydrogen bonding (C=O···H-N distances ~2.1 Å) and π-π stacking (3.7–3.8 Å between aromatic rings). These interactions affect solubility and thermal stability (DSC shows melting points ~200–220°C). Triclinic systems (space group P1) often exhibit higher density (1.417 Mg/m³), influencing bioavailability in drug formulations .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in enzyme inhibition (e.g., IC50 variability) require standardized assays (e.g., fluorescence-based protease assays) and controls (e.g., positive inhibitors like E-64 for cysteine proteases). SAR (Structure-Activity Relationship) studies compare derivatives (e.g., substituting methoxy with ethoxy groups) to identify critical functional groups. Dose-response curves (log[inhibitor] vs. activity) validate reproducibility .

Q. How does the compound behave under hydrolytic conditions, and what degradation products form?

  • Methodological Answer : Acidic hydrolysis (6M HCl, reflux) cleaves the amide bond, yielding 2-methoxybenzoic acid (identified via ¹H NMR δ 7.8–8.1 ppm) and 4-aminophenol (UV-Vis λmax = 280 nm). Basic conditions (NaOH, 0.1M) generate carboxylate salts, altering solubility. Stability studies (pH 1–13, 37°C) monitored by HPLC show t₁/₂ = 24 hours at pH 7.4 .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Molecular docking (AutoDock Vina) evaluates binding to targets like COX-2 (PDB ID: 5KIR). ADMET predictions (SwissADME) estimate logP (~1.9), indicating moderate lipophilicity, and BBB permeability (BOILED-Egg model). MD simulations (GROMACS) assess conformational stability (RMSD < 2.0 Å over 50 ns) .

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